2-cyclopropyl-4,5-dimethyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a cyclopropyl group at position 2, dimethyl substituents at positions 4 and 5, and a piperazine ring linked to a 2-methylpyrazolo[1,5-a]pyrazine moiety at position 4. Its molecular architecture combines nitrogen-rich heterocycles (pyrimidine, pyrazolo[1,5-a]pyrazine, and piperazine), which are often associated with diverse biological activities, including kinase inhibition and anticancer properties . The synthesis typically involves multi-step reactions, such as nucleophilic substitutions and condensations, with careful optimization of catalysts and solvents to achieve high purity and yield .
Properties
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-13-12-17-20(21-6-7-27(17)24-13)26-10-8-25(9-11-26)19-14(2)15(3)22-18(23-19)16-4-5-16/h6-7,12,16H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIBXAWCMMBJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4C)C)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its specific substitution pattern. Below is a comparative analysis with structurally related pyrazolo[1,5-a]pyrimidine/pyrazine derivatives:
Key Differentiators
Cyclopropyl Group : The 2-cyclopropyl substituent in the target compound enhances steric hindrance and metabolic stability compared to analogs with phenyl or methyl groups .
Piperazine-Pyrazolo[1,5-a]pyrazine Linkage : This moiety is shared with compounds like PDM-042 and E40071, which exhibit kinase inhibition and apoptosis induction . However, the absence of a morpholine or trifluoromethyl group distinguishes the target compound’s pharmacokinetic profile.
Research Findings and Implications
- Structure-Activity Relationship (SAR): Piperazine-linked pyrazolo[1,5-a]pyrazines consistently show improved bioavailability over non-piperazine analogs (e.g., pyrazolo[3,4-d]pyrimidines) .
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